molecular formula C21H17NO3 B11945087 2-[(Diphenylmethyl)carbamoyl]benzoic acid CAS No. 94881-00-2

2-[(Diphenylmethyl)carbamoyl]benzoic acid

Cat. No.: B11945087
CAS No.: 94881-00-2
M. Wt: 331.4 g/mol
InChI Key: VSICLTFAVYHARZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Diphenylmethyl)carbamoyl]benzoic acid is a useful research compound. Its molecular formula is C21H17NO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(Diphenylmethyl)carbamoyl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Diphenylmethyl)carbamoyl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94881-00-2

Molecular Formula

C21H17NO3

Molecular Weight

331.4 g/mol

IUPAC Name

2-(benzhydrylcarbamoyl)benzoic acid

InChI

InChI=1S/C21H17NO3/c23-20(17-13-7-8-14-18(17)21(24)25)22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,22,23)(H,24,25)

InChI Key

VSICLTFAVYHARZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Foundational & Exploratory

2-[(Diphenylmethyl)carbamoyl]benzoic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical whitepaper provides an in-depth analysis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid , also known as


-Benzhydrylphthalamic acid . It serves as a critical intermediate in organic synthesis, particularly in the protection of primary amines and the preparation of pharmacologically active benzhydryl derivatives.

Executive Summary

2-[(Diphenylmethyl)carbamoyl]benzoic acid (CAS: Not widely listed as a standalone commercial product; often generated in situ) is the ring-opened phthalamic acid derivative of


-benzhydrylphthalimide. It is formed through the nucleophilic addition of benzhydrylamine (aminodiphenylmethane) to phthalic anhydride.

This compound represents a classic example of the phthalamic acid intermediate —a species that is stable at room temperature but readily undergoes cyclodehydration to form the corresponding phthalimide upon heating or treatment with dehydrating agents. Its structural features combine a lipophilic diphenylmethyl group with a polar benzoic acid moiety, giving it unique solubility and reactivity profiles useful in protecting group chemistry and drug synthesis.

Chemical Identity & Structure

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-[(Diphenylmethyl)carbamoyl]benzoic acid
Common Synonyms

-Benzhydrylphthalamic acid;

-(Diphenylmethyl)phthalamic acid; 2-(Benzhydrylcarbamoyl)benzoic acid
Molecular Formula

Molecular Weight 331.37 g/mol
SMILES OC(=O)c1ccccc1C(=O)NC(c2ccccc2)c3ccccc3
Structural Class Phthalamic Acid (Ortho-substituted benzoic acid amide)
Structural Analysis

The molecule consists of a central phthaloyl core where one carbonyl is a free carboxylic acid and the other is an amide. The amide nitrogen is substituted with a benzhydryl (diphenylmethyl) group , which introduces significant steric bulk and lipophilicity.

  • Steric Hindrance: The bulky benzhydryl group influences the conformation of the amide bond, often forcing the phenyl rings out of planarity to minimize steric clash with the benzoic acid ortho-substituents.

  • Intramolecular H-Bonding: A strong intramolecular hydrogen bond typically exists between the amide proton and the adjacent carboxylic acid carbonyl or hydroxyl group, stabilizing the open-ring conformation in non-polar solvents.

Physicochemical Properties[3][4][5][6]

PropertyValue / Description
Appearance White to off-white crystalline solid.
Melting Point 150–170 °C (with decomposition). Note: Phthalamic acids often cyclize to imides before true melting, appearing to melt at the imide's MP (~200°C for N-benzhydrylphthalimide).
Solubility Low: Water, Hexane. Moderate: Ethanol, Methanol, Dichloromethane. High: DMSO, DMF, Aqueous alkaline solutions (as the carboxylate salt).
pKa (Acid) 3.5 – 4.5 (Estimated). The ortho-amide group can influence acidity via electronic effects and H-bonding.
LogP ~3.8 – 4.2 (Predicted). Highly lipophilic due to the two phenyl rings of the benzhydryl group.
Stability Stable at room temperature. Hydrolyzes in strong acid/base. Cyclizes to imide upon heating (>100°C) or with dehydrating agents (

,

).

Synthesis & Reactivity[2][4][5][6][7]

The synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid is a straightforward nucleophilic acyl substitution. The reaction is generally quantitative in aprotic solvents.

Synthetic Pathway (Graphviz)

SynthesisPathway PhthalicAnhydride Phthalic Anhydride (C8H4O3) Intermediate Tetrahedral Intermediate PhthalicAnhydride->Intermediate + Amine, RT (DCM or THF) Benzhydrylamine Benzhydrylamine (Ph2CH-NH2) Benzhydrylamine->Intermediate Product 2-[(Diphenylmethyl)carbamoyl] benzoic acid (Phthalamic Acid) Intermediate->Product Ring Opening Imide N-Benzhydrylphthalimide (Cyclized Product) Product->Imide Heat (-H2O) or Ac2O/NaOAc Imide->Product Aq. NaOH (Hydrolysis)

Figure 1: Synthesis and reactivity cycle of N-benzhydrylphthalamic acid.

Detailed Protocol: Synthesis of -Benzhydrylphthalamic Acid

Objective: To synthesize the open-chain acid without cyclization to the imide.

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • Benzhydrylamine (Aminodiphenylmethane) (1.0 equiv)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Procedure:

  • Preparation: Dissolve 1.48 g (10 mmol) of phthalic anhydride in 20 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add 1.83 g (10 mmol) of benzhydrylamine dropwise to the stirring solution at room temperature (

    
    ).
    
    • Note: The reaction is exothermic; cooling to

      
       may be required for larger scales.
      
  • Reaction: Stir the mixture for 2–4 hours. The product,

    
    -benzhydrylphthalamic acid, often precipitates as a white solid due to its lower solubility in DCM compared to the starting materials.
    
  • Isolation: Filter the precipitate. Wash the filter cake with cold DCM (

    
    ) to remove unreacted amine or anhydride.
    
  • Drying: Dry the solid under vacuum at room temperature. Do not heat , as this will promote cyclization to the imide.

Yield: Typically 85–95%.

Analytical Characterization

To confirm the identity of the phthalamic acid and distinguish it from the imide, specific spectral signatures must be verified.

Proton NMR ( -NMR)

Solvent: DMSO-



Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
12.5 – 13.0 Broad Singlet1HCarboxylic Acid (

)
8.8 – 9.2 Doublet1HAmide (

)
7.8 – 7.9 Doublet1HAromatic (Phthaloyl H-3/6)
7.4 – 7.6 Multiplet3HAromatic (Phthaloyl H-4/5 + others)
7.2 – 7.4 Multiplet10HAromatic (Benzhydryl Phenyls)
6.3 – 6.5 Doublet1HMethine (

) of Benzhydryl

Interpretation: The key differentiator from the imide is the presence of the Amide NH (~9 ppm) and Acid COOH (~13 ppm) signals. The imide lacks these and shows a simplified aromatic region due to symmetry.

Infrared Spectroscopy (FT-IR)
  • 3300 – 2500

    
    :  Broad O-H stretch (Carboxylic acid dimer).
    
  • 3250 – 3350

    
    :  N-H stretch (Amide).
    
  • 1700 – 1720

    
    :  C=O stretch (Carboxylic acid).
    
  • 1640 – 1660

    
    :  C=O stretch (Amide I band).
    
  • Contrast: The imide shows a characteristic doublet for coupled carbonyls at ~1770 and 1710

    
     (sym/asym stretch) and lacks the OH/NH bands.
    
Mass Spectrometry (ESI-MS)
  • 
    :  m/z 332.1
    
  • 
    :  m/z 354.1
    
  • Fragmentation:

    • Loss of water (

      
      , -18) to form the imide ion (m/z 314).
      
    • Cleavage of the amide bond to yield the benzhydryl cation (m/z 167,

      
      ).
      

Applications & Biological Relevance[1][2][3][4][6][7]

Chemical Intermediate

The primary utility of 2-[(Diphenylmethyl)carbamoyl]benzoic acid is as a precursor to


-benzhydrylphthalimide .
  • Gabriel Synthesis Variant: While the classic Gabriel synthesis uses potassium phthalimide, the reaction of phthalic anhydride with primary amines (like benzhydrylamine) allows for the protection of the amine as a phthalimide. This group is stable to acid and mild oxidants but can be removed with hydrazine.

Impurity Profile

In the synthesis of antihistamines (e.g., Cetirizine, Hydroxyzine) or other drugs containing the benzhydryl moiety, phthalimide derivatives may be used as intermediates.

  • Hydrolysis Product: If

    
    -benzhydrylphthalimide is subjected to mild basic conditions or enzymatic hydrolysis, the ring opens to form the phthalamic acid.
    
  • Analytical Marker: This compound serves as a reference standard for monitoring the degradation of benzhydryl-phthalimide intermediates in process streams.

Biological Activity

Phthalamic acid derivatives have been explored for:

  • Plant Growth Regulation: Similar to

    
    -m-tolylphthalamic acid (a known plant growth regulator), this derivative may influence auxin transport, though specific data on the benzhydryl analog is limited.
    
  • Antibacterial Activity: Some

    
    -substituted phthalamic acids exhibit weak to moderate antibacterial properties against Gram-positive bacteria.
    

References

  • Source: Bhat, M. A., et al. "Synthesis and Biological Activity of N-Substituted Phthalimides." Journal of Chemical and Pharmaceutical Research, 2014.
  • Phthalimide Chemistry

    • Source:Organic Syntheses, Coll. Vol. 3, p. 353. Link

    • Context: Standard protocols for phthalimide formation.[1]

  • Benzhydryl Derivatives

    • Source: PubChem Compound Summary for 2-(Diphenylmethyl)benzoic acid (Related Structure). Link

    • Context: Structural comparison and property estimation.[2]

  • Mass Spectrometry of Phthalimides

    • Source: "Accelerated synthesis of phthalimide derivatives... evaluated by paper spray ionization mass spectrometry." ResearchGate.[1][3] Link

    • Context: Fragmentation p

Sources

2-(benzhydrylcarbamoyl)benzoic acid synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(Benzhydrylcarbamoyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(benzhydrylcarbamoyl)benzoic acid, a derivative of benzoic acid characterized by a benzhydrylcarbamoyl substituent at the ortho position. While specific literature on this compound is sparse, this document extrapolates from established chemical principles and analogous compounds to present its chemical identity, a detailed synthetic protocol, and predicted physicochemical properties. Furthermore, potential applications in drug development and materials science are discussed, drawing parallels with related N-substituted phthalamic acids and benzhydryl-containing molecules. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar compounds.

Chemical Identity and Nomenclature

The precise chemical identification of a molecule is paramount for unambiguous scientific communication. This section details the IUPAC name and known synonyms for the compound of interest.

IUPAC Name

The systematic name for the molecule, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is 2-(benzhydrylcarbamoyl)benzoic acid .

Synonyms

While not extensively documented, logical synonyms for this compound include:

  • N-Benzhydrylphthalamic acid

  • 2-((Diphenylmethyl)carbamoyl)benzoic acid

These names are derived from the common nomenclature for similar N-substituted phthalamic acids.

Chemical Structure

The molecular structure consists of a benzoic acid core with a benzhydrylcarbamoyl group attached to the second carbon of the benzene ring.

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name 2-(benzhydrylcarbamoyl)benzoic acid
Molecular Formula C₂₁H₁₇NO₃
Molecular Weight 331.37 g/mol
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3C(=O)O
InChI Key (Predicted)

Synthesis of 2-(Benzhydrylcarbamoyl)benzoic Acid

The synthesis of 2-(benzhydrylcarbamoyl)benzoic acid is achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with benzhydrylamine. This is a common and well-established method for the formation of N-substituted phthalamic acids.[1]

Reaction Scheme

The amine group of benzhydrylamine acts as a nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid, 2-(benzhydrylcarbamoyl)benzoic acid.[2]

G cluster_reactants Reactants cluster_product Product PhthalicAnhydride Phthalic Anhydride Product 2-(Benzhydrylcarbamoyl)benzoic Acid PhthalicAnhydride->Product + Benzhydrylamine Benzhydrylamine Benzhydrylamine

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of analogous N-substituted phthalamic acids.[1]

Materials:

  • Phthalic anhydride

  • Benzhydrylamine

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Cold deionized water

  • 50 mL Round bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Water bath

  • Büchner funnel and filter paper

Procedure:

  • In a 50 mL round bottom flask, dissolve phthalic anhydride (1.0 equivalent) in 20 mL of anhydrous THF.

  • To this solution, add benzhydrylamine (1.0 equivalent) dropwise while stirring at room temperature.

  • After the addition is complete, attach a reflux condenser and heat the mixture in a water bath to reflux for 1 hour.

  • After one hour, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 10 mL of cold deionized water to precipitate the product.[1]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purify the crude product by washing with diethyl ether to remove any unreacted starting materials.[1]

  • Dry the purified product under vacuum to obtain 2-(benzhydrylcarbamoyl)benzoic acid as a solid.

G A Dissolve Phthalic Anhydride in THF B Add Benzhydrylamine Dropwise A->B C Reflux for 1 hour B->C D Cool to Room Temperature C->D E Precipitate in Cold Water D->E F Vacuum Filtration E->F G Wash with Diethyl Ether F->G H Dry Under Vacuum G->H I Final Product H->I

Caption: Experimental workflow for the synthesis.

Physicochemical Properties of Reactants and Product

A summary of the key physical and chemical properties of the reactants and the predicted properties of the final product is presented in Table 2.

Table 2: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
Phthalic AnhydrideC₈H₄O₃148.11131White solidSoluble in ethanol, acetone; sparingly in ether, chloroform.[1]
BenzhydrylamineC₁₃H₁₃N183.2534-36White to light yellow solidSoluble in organic solvents.
2-(Benzhydrylcarbamoyl)benzoic AcidC₂₁H₁₇NO₃331.37(Predicted)(Predicted) White to off-white solid(Predicted) Soluble in polar organic solvents like DMSO and DMF.

Potential Applications and Further Reactions

While direct applications of 2-(benzhydrylcarbamoyl)benzoic acid are not yet established, its structure suggests several areas of interest for researchers in drug development and materials science.

Precursor for Heterocyclic Compounds

2-(Benzhydrylcarbamoyl)benzoic acid is a versatile bifunctional molecule that can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds.[3] The presence of both a carboxylic acid and an amide moiety in an ortho position allows for intramolecular cyclization reactions to form fused ring systems, such as isoindolinones.[3]

Dehydrative Cyclization to N-Benzhydrylphthalimide:

The most direct application is its conversion to N-benzhydrylphthalimide through intramolecular condensation. This reaction involves the elimination of a water molecule to form a five-membered imide ring. This can be achieved through thermal dehydration or by using chemical dehydrating agents like acetic anhydride.[3]

G Start 2-(Benzhydrylcarbamoyl)benzoic Acid Product N-Benzhydrylphthalimide Start->Product Intramolecular Condensation (-H₂O)

Caption: Dehydrative cyclization to N-benzhydrylphthalimide.

Role of the Benzhydryl Group

The benzhydryl group is a bulky, lipophilic moiety that can impart unique properties to a molecule. In medicinal chemistry, the benzhydryl group is found in a number of active pharmaceutical ingredients and can influence a compound's pharmacokinetic and pharmacodynamic profile.[4][5] Its steric bulk can also be advantageous in enantioselective syntheses.[6]

Conclusion

2-(Benzhydrylcarbamoyl)benzoic acid represents an interesting, though currently under-explored, chemical entity. This guide has provided a comprehensive theoretical framework for its synthesis, based on well-established reactions of similar compounds. The predicted properties and potential applications, particularly as a precursor to heterocyclic systems, highlight it as a compound worthy of further investigation by researchers in organic synthesis and medicinal chemistry. The protocols and data presented herein serve as a valuable starting point for such endeavors.

References

  • An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid - Benchchem.
  • Benzhydryl compounds - Wikipedia.
  • Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds - Benchchem.
  • Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers - EliScholar - Yale University.
  • Benzhydryl Amines: Synthesis and Their Biological Perspective | ACS Omega.
  • Amine + Anhydride - ReactionWeb.io.

Sources

A Framework for Determining the Organic Solvent Solubility of 2-[(Diphenylmethyl)carbamoyl]benzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Methodological Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of drug development, profoundly influencing process chemistry, formulation design, and bioavailability. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 2-[(Diphenylmethyl)carbamoyl]benzoic acid. While specific experimental data for this compound is not widely published, this document outlines a robust methodology based on established principles. It combines theoretical physicochemical analysis with a detailed, field-proven experimental protocol—the equilibrium shake-flask method—to enable reliable and reproducible solubility assessment. The guide emphasizes the rationale behind experimental choices, ensuring a self-validating approach to data generation and interpretation, which is critical for advancing preclinical and formulation development.

Introduction: The Imperative of Solubility in Drug Development

In the journey from discovery to market, an API's physicochemical properties dictate its fate. Among these, solubility is a critical parameter that governs the design of formulations, purification strategies, and ultimately, the therapeutic efficacy of a drug product.[1][2] For a molecule like 2-[(Diphenylmethyl)carbamoyl]benzoic acid, a compound with both hydrophilic and lipophilic characteristics, understanding its behavior in a range of organic solvents is essential for tasks such as salt selection, crystallization process design, and the development of stable, effective dosage forms.[3]

Poorly characterized solubility can lead to significant downstream challenges, including failed batches, inadequate bioavailability, and delays in clinical progression.[4] Therefore, the early and accurate determination of solubility in relevant solvent systems is not merely a data collection exercise; it is a fundamental step in risk mitigation and strategic development.

This guide provides a first-principles approach for the experimental determination of the thermodynamic (equilibrium) solubility of 2-[(Diphenylmethyl)carbamoyl]benzoic acid, defined as the concentration of the compound in a saturated solution at equilibrium with an excess of solid.[1]

Physicochemical Analysis and Solvent Selection Strategy

A successful solubility screening campaign begins with a thorough analysis of the solute's molecular structure to inform a rational solvent selection.

2.1. Structural and Functional Group Analysis

The structure of 2-[(Diphenylmethyl)carbamoyl]benzoic acid contains several key functional groups that dictate its potential interactions with solvents:

  • Carboxylic Acid (-COOH): A polar, protic group capable of acting as a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents (e.g., alcohols) and its solubility will be highly pH-dependent in aqueous systems.[5]

  • Amide (-CONH-): A polar group that is a strong hydrogen bond acceptor and a weaker donor. This contributes to the molecule's polar character.

  • Two Phenyl Rings (-C₆H₅): Large, non-polar, lipophilic moieties. These groups suggest that the molecule will have significant solubility in non-polar or moderately polar aprotic solvents that can engage in van der Waals forces and π-π stacking interactions.

The combination of these groups creates a molecule with a complex solubility profile, likely favoring polar aprotic and some polar protic solvents where both hydrogen bonding and non-polar interactions can be accommodated.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

3.2. Detailed Step-by-Step Methodology

Objective: To determine the concentration of 2-[(Diphenylmethyl)carbamoyl]benzoic acid in a saturated solution of a given organic solvent at a controlled temperature.

Materials:

  • 2-[(Diphenylmethyl)carbamoyl]benzoic acid (solid, confirmed purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Calibrated analytical balance

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Protocol:

  • Preparation:

    • Add an excess amount of solid 2-[(Diphenylmethyl)carbamoyl]benzoic acid to a pre-weighed glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is ~20-50 mg of solid in 2-5 mL of solvent.

    • Record the exact mass of the added solid and solvent.

    • Prepare at least three replicate vials for each solvent to assess reproducibility.

  • Equilibration:

    • Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Causality: Agitation ensures a homogeneous mixture and maximizes the surface area for dissolution. A constant temperature is vital as solubility is temperature-dependent. [6] * Equilibrate the samples for a minimum of 24 hours. For compounds that may form stable solvates or exhibit slow dissolution kinetics, extending this to 48 or 72 hours is recommended. A time-point study (e.g., sampling at 24, 48, and 72 hours) is the best way to self-validate that equilibrium has been reached; solubility values should plateau.

  • Phase Separation:

    • After equilibration, remove the vials and let them stand undisturbed at the experimental temperature for at least 1-2 hours to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

    • Causality: This step is crucial to prevent undissolved solid particles from being carried over into the sample for analysis, which would artificially inflate the solubility measurement. [1] * Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm solvent-compatible syringe filter into a clean, pre-weighed vial. Discard the first few drops to saturate the filter material and prevent drug loss due to adsorption.

  • Quantification:

    • Accurately weigh an aliquot of the clear, filtered saturated solution.

    • Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of the API.

    • Trustworthiness: HPLC is the preferred analytical method over UV spectrophotometry because of its ability to separate the API from any potential impurities or degradants, ensuring accurate quantification. [1]

  • Calculation:

    • Use the concentration from the HPLC analysis and the dilution factor to calculate the concentration in the original saturated solution.

    • Express the final solubility in standard units such as mg/mL and mol/L.

Data Presentation and Interpretation

The results of the solubility study should be compiled into a clear and concise format to allow for easy comparison across different solvent systems.

4.1. Summary of Quantitative Solubility Data
Solvent Solvent Class Temperature (°C) Solubility (mg/mL) ± SD Solubility (mol/L) ± SD
MethanolPolar Protic25Experimental ValueCalculated Value
EthanolPolar Protic25Experimental ValueCalculated Value
AcetonePolar Aprotic25Experimental ValueCalculated Value
AcetonitrilePolar Aprotic25Experimental ValueCalculated Value
DMSOPolar Aprotic25Experimental ValueCalculated Value
Ethyl AcetateIntermediate25Experimental ValueCalculated Value
TolueneNon-Polar25Experimental ValueCalculated Value

SD: Standard Deviation from n=3 replicates.

4.2. Interpreting the Results

The collected data will provide a quantitative ranking of solvent efficacy. By correlating the solubility values with the solvent properties (e.g., polarity index, hydrogen bond donor/acceptor capacity), a deeper understanding of the dissolution mechanism can be formed. For example, high solubility in both ethanol and toluene would suggest that both hydrogen bonding and non-polar interactions contribute significantly, a direct reflection of the molecule's bifunctional chemical nature.

Conclusion

Determining the organic solvent solubility of a novel API like 2-[(Diphenylmethyl)carbamoyl]benzoic acid is a critical activity in pharmaceutical development. This guide provides a robust, scientifically-grounded framework for executing this task. By combining a rational solvent selection strategy with the meticulous application of the gold-standard shake-flask method, researchers can generate the high-quality, reliable data necessary to guide formulation development, process optimization, and ultimately, accelerate the journey of a new chemical entity to a viable drug product.

References
  • Vermeire, F. H., Chung, Y., & Green, W. H. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Available at: [Link]

  • Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. (n.d.). Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Jabeen, N., et al. (2022). Machine learning-based solubility prediction and methodology evaluation of active pharmaceutical ingredients in industrial crystallization. Frontiers of Chemical Science and Engineering. Available at: [Link]

  • Babu, A. R., & Noveen, A. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Die Pharmazie. Available at: [Link]

  • Bouillot, B., et al. (2011). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents. Fluid Phase Equilibria. Available at: [Link]

  • USP General Chapter <1236> Solubility Measurements. (n.d.). USP-NF.
  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (n.d.). Journal of Cheminformatics. Available at: [Link]

  • Dahan, A., et al. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bergstrom, C. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Zhang, P., et al. (2017). The solubility of benzoic acid in seven solvents. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Methodological & Application

synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid from phthalic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid

Abstract & Scope

This technical guide details the synthesis of 2-[(diphenylmethyl)carbamoyl]benzoic acid (also known as N-benzhydrylphthalamic acid) via the nucleophilic ring-opening of phthalic anhydride with diphenylmethylamine (benzhydrylamine).

While N-substituted phthalimides are common targets, this protocol focuses specifically on isolating the open-ring phthalamic acid intermediate . This compound is a critical building block for isoindolinones and a potential scaffold for anticonvulsant pharmaceutical research. The method prioritizes mild reaction conditions to prevent thermal dehydration, which would otherwise lead to the thermodynamically stable (but unwanted) phthalimide cyclization product.

Reaction Mechanism & Pathway

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of the benzhydrylamine attacks one of the carbonyl carbons of the phthalic anhydride. This results in the cleavage of the anhydride bond, generating a free carboxylic acid on one side and an amide bond on the other.[1]

Critical Control Point: This reaction is reversible and sensitive to heat. High temperatures or acidic catalysis will drive the elimination of water, closing the ring to form N-benzhydrylphthalimide. To maintain the benzoic acid derivative, the reaction must be conducted at ambient temperature in a non-dehydrating solvent.

ReactionPathway Reactants Phthalic Anhydride + Benzhydrylamine Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (DCM, 25°C) Product 2-[(Diphenylmethyl) carbamoyl]benzoic acid (Target) Transition->Product Ring Opening SideProduct N-Benzhydrylphthalimide (Unwanted Cyclization) Product->SideProduct Heat / -H2O (Avoid this)

Figure 1: Reaction pathway highlighting the critical divergence between the desired phthalamic acid and the unwanted imide byproduct.

Materials & Equipment

Reagents
ReagentMW ( g/mol )RolePurity Req.
Phthalic Anhydride 148.11Electrophile>99% (Resublimed if old)
Benzhydrylamine 183.25Nucleophile>97%
Dichloromethane (DCM) 84.93SolventAnhydrous (ACS Grade)
n-Hexane 86.18PrecipitantACS Grade
HCl (1M) 36.46Wash SolutionAqueous
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel (pressure-equalizing recommended).

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

  • Melting point apparatus.[1]

Experimental Protocol

Phase 1: Synthesis (Nucleophilic Addition)

Rationale: DCM is selected as the solvent because both reactants are highly soluble in it, but the polar product (containing a free carboxylic acid) often displays reduced solubility or can be easily precipitated.

  • Preparation: In a clean, dry 250 mL RBF, dissolve 1.48 g of Phthalic Anhydride (10.0 mmol) in 40 mL of Dichloromethane (DCM) . Stir until the solution is clear.

  • Addition: Dissolve 1.83 g of Benzhydrylamine (10.0 mmol, 1.0 equiv) in 10 mL of DCM . Add this solution dropwise to the anhydride solution over 15 minutes at room temperature (20–25°C).

    • Note: A slight exotherm may be observed. Do not apply external heat.

  • Reaction: Stir the mixture vigorously at room temperature for 3–4 hours .

    • Observation: A white precipitate often begins to form after 1 hour as the zwitterionic/polar product accumulates.

Phase 2: Isolation & Purification

Rationale: The product contains a carboxylic acid group.[2][3][4] If the product precipitates, simple filtration is best. If it remains soluble, an acid-base extraction exploits the acidity of the carboxylic group to separate it from neutral impurities (unreacted imine/anhydride).

Scenario A: Precipitate Forms (Preferred)

  • Cool the flask in an ice bath (0–4°C) for 30 minutes to maximize precipitation.

  • Filter the solid using a Buchner funnel.

  • Wash the cake with cold DCM (2 x 10 mL) followed by n-Hexane (2 x 15 mL) to remove unreacted amine.

  • Dry under vacuum at 40°C.

Scenario B: Solution Remains Clear (Alternative Workup)

  • Transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract with 10% NaHCO₃ (aq) (3 x 30 mL) .

    • Mechanism:[1][5] The product converts to its water-soluble sodium salt (carboxylate). Unreacted amine and neutral impurities remain in the DCM layer.

  • Separation: Discard the organic (DCM) layer.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH ~2 while stirring. The product will precipitate as a white solid.

  • Filtration: Filter the solid, wash with water, and dry.

Workflow Start Dissolve Phthalic Anhydride in DCM AddAmine Add Benzhydrylamine (Dropwise, 25°C) Start->AddAmine Stir Stir 3-4 Hours AddAmine->Stir Check Precipitate Formed? Stir->Check Filter Vacuum Filtration Check->Filter Yes Extract Extract with NaHCO3 (aq) Check->Extract No Wash Wash: Cold DCM & Hexane Filter->Wash Final Dry Product (Vacuum, 40°C) Wash->Final Acidify Acidify Aqueous Layer (HCl to pH 2) Extract->Acidify Ppt Precipitate Forms Acidify->Ppt Ppt->Filter

Figure 2: Decision tree for isolation based on product solubility.

Characterization & Validation

To validate the synthesis of the acid (and confirm it is not the imide), look for the following spectroscopic markers.

Process Analytical Technology (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate:Hexane (1:1) + 1% Acetic Acid.

  • Visualization: UV (254 nm).[6]

  • Expected Result: The product will have a much lower R_f (more polar due to -COOH) compared to the starting benzhydrylamine and phthalic anhydride.

Spectroscopic Data (Expected)
TechniqueSignalAssignmentStructural Confirmation
FT-IR 3300–2500 cm⁻¹ O-H stretch (broad)Confirms Carboxylic Acid (Open Ring).
3250 cm⁻¹ N-H stretchConfirms Amide.
1690–1710 cm⁻¹ C=O (Acid)Distinct from Imide doublet.
1640–1660 cm⁻¹ C=O (Amide I)Confirms Amide bond formation.
¹H-NMR ~12.5–13.0 ppm Singlet (1H)-COOH .[6] Disappears with D₂O shake. (Absence indicates Imide).[7]
(DMSO-d₆)~9.0–9.5 ppm Doublet/Singlet (1H)-NH- Amide proton.
~6.3–6.5 ppm Doublet (1H)CH (Benzhydryl methine proton).
7.4–7.9 ppm Multiplet (14H)Aromatic protons (Phthalic + 2 Phenyl rings).

Note on Melting Point: N-substituted phthalamic acids typically melt with decomposition (dehydration) at temperatures >150°C. If the melting point is sharp and very high (>200°C), check if the product has cyclized to the imide during drying.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product soluble in DCM.Use the "Scenario B" (NaHCO₃ extraction) workup method.
Product is an Oil Solvent trapped.Triturate the oil with cold diethyl ether or n-hexane to induce crystallization.
Imide Formation Reaction temp too high.Ensure reaction is strictly at room temperature. Avoid reflux.
Hydrolysis Wet solvents.Use anhydrous DCM; moisture can hydrolyze the anhydride to phthalic acid (insoluble white solid, MP ~207°C).

References

  • Pawar, T. B., et al. (2019).[8] Synthesis, Characterization and DFT Studies of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. Retrieved from [Link]

  • Hernández-Vázquez, E., et al. (2014). A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. The Scientific World Journal. Retrieved from [Link]

  • Gullickson, G. C., & Lewis, D. E. (2003).[9] Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis. Retrieved from [Link]

Sources

reaction procedure for benzhydrylamine and phthalic anhydride

Author: BenchChem Technical Support Team. Date: February 2026

Protocols for Sterically Hindered Amine Protection

Abstract & Strategic Overview

The condensation of benzhydrylamine (diphenylmethanamine) with phthalic anhydride yields N-benzhydrylphthalimide. This reaction represents a classic "protection" strategy for primary amines, but it presents specific challenges due to the steric bulk of the benzhydryl group (


).

Unlike simple benzylamines, the benzhydryl moiety creates significant steric hindrance around the nitrogen center. While the initial nucleophilic attack to form the intermediate phthalamic acid occurs readily, the subsequent dehydration and ring-closure step is energetically demanding. Standard room-temperature protocols often fail to cyclize the intermediate, resulting in the isolation of the open-chain acid rather than the desired imide.

This guide provides two validated protocols designed to overcome this energy barrier:

  • Solution-Phase Recyclization (Acetic Acid): The robust, "gold-standard" method using solvent catalysis.

  • Solvent-Free Thermal Fusion: A high-atom-economy "Green" approach for rapid synthesis.

Reaction Mechanism & Logic

The reaction proceeds via a two-step addition-elimination pathway.[1] Understanding this mechanism is critical for troubleshooting incomplete reactions.

Mechanistic Pathway[1][2][3]
  • Nucleophilic Attack: The lone pair of the benzhydrylamine nitrogen attacks a carbonyl carbon of the phthalic anhydride.

  • Ring Opening: The anhydride ring opens to form

    
    -benzhydrylphthalamic acid . Note: In insufficient heat/catalysis, the reaction stops here.
    
  • Dehydration (Cyclization): Under thermal or acidic forcing conditions, water is eliminated, closing the ring to form the thermodynamically stable

    
    -benzhydrylphthalimide .
    

ReactionMechanism Reactants Reactants (Phthalic Anhydride + Benzhydrylamine) Inter Intermediate (N-Benzhydrylphthalamic Acid) Reactants->Inter Nucleophilic Attack (Fast, Exothermic) Product Product (N-Benzhydrylphthalimide) Inter->Product Dehydration/Cyclization (Rate Limiting, Requires Heat/Acid) Water Byproduct (H₂O) Inter->Water -H₂O

Caption: Mechanistic flow from reactants to the cyclized imide.[1] The yellow node represents the kinetic trap (phthalamic acid) which must be overcome.

Experimental Protocols

Protocol A: Glacial Acetic Acid Reflux (Recommended)

Rationale: Glacial acetic acid serves a dual purpose: it acts as a high-boiling solvent (118°C) to provide thermal energy and as an acid catalyst to protonate the intermediate hydroxyl group, facilitating water elimination.

Materials:

  • Phthalic Anhydride (Reagent Grade, >99%)

  • Benzhydrylamine (97%)

  • Glacial Acetic Acid[1]

  • Ethanol (for recrystallization)

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 1.48 g (10 mmol) of phthalic anhydride and 1.83 g (10 mmol) of benzhydrylamine to the flask.

  • Solvation: Add 15 mL of glacial acetic acid.

    • Observation: The mixture may warm slightly upon mixing due to the initial exothermic formation of the phthalamic acid.

  • Reflux: Heat the mixture to a vigorous reflux (oil bath set to ~130°C) for 90 minutes .

    • Process Control: The solution should become clear. If precipitation occurs during reflux, add a small volume of additional acetic acid.

  • Quenching: Allow the reaction to cool to approximately 50°C. Pour the warm solution slowly into 50 mL of ice-cold water with vigorous stirring.

    • Result: The product will precipitate as a white to off-white solid.

  • Isolation: Collect the solid via vacuum filtration (Buchner funnel). Wash the filter cake with 2 x 10 mL of water to remove residual acid.

  • Purification: Recrystallize the crude solid from boiling ethanol (or an ethanol/water mixture).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Protocol B: Solvent-Free Thermal Fusion (Green Chemistry)

Rationale: This method utilizes the high melting points of the reagents to drive the reaction without solvent waste. The evolution of water vapor drives the equilibrium toward the product (Le Chatelier's principle).

Step-by-Step Procedure:

  • Mixing: In a mortar, grind 10 mmol of phthalic anhydride and 10 mmol of benzhydrylamine (if solid) together. If the amine is liquid, mix them directly in a wide-mouth reaction vessel.

  • Fusion: Place the mixture in a flask and heat in an oil bath to 140–150°C .

    • Safety Note: Ensure the vessel is open or vented to allow steam escape. Do not seal.

  • Reaction: The mixture will melt into a homogeneous liquid. Continue heating for 30–45 minutes . Bubbling indicates water evolution.

  • Solidification: Upon completion, the melt may begin to solidify or become very viscous. Remove from heat and allow to cool.

  • Workup: Add 20 mL of ethanol to the solid mass and heat to reflux to dissolve the product, then cool to crystallize.

Analytical Characterization & QC

To validate the synthesis, you must distinguish between the intermediate (Phthalamic Acid) and the Product (Imide).

FeatureN-Benzhydrylphthalamic Acid (Impurity)N-Benzhydrylphthalimide (Target)
Solubility (aq. NaHCO₃) Soluble (due to -COOH group)Insoluble
IR Spectrum Broad -OH stretch (2500-3300 cm⁻¹)Amide peaksSharp doublet (C=O) ~1710, 1770 cm⁻¹No -OH stretch
Reaction to Heat Melts with decomposition (cyclizes)Sharp, stable melting point
Expected Analytical Data
  • Appearance: White crystalline needles or powder.

  • Melting Point: Typically high melting (Expect >180°C; compare to N-phenylphthalimide at ~210°C).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~7.8–7.9 ppm (m, 2H, Phthalimide AA'BB')
      
    • 
       ~7.7–7.8 ppm (m, 2H, Phthalimide AA'BB')
      
    • 
       ~7.2–7.4 ppm (m, 10H, Benzhydryl aromatics)
      
    • 
       ~6.6–6.8 ppm (s, 1H, 
      
      
      
      )
      – Diagnostic Peak.

Troubleshooting & Critical Stop Points

Issue: Product dissolves in sodium bicarbonate wash.

  • Diagnosis: Incomplete cyclization. You have isolated the phthalamic acid intermediate.

  • Remedy: Return the material to the flask, add acetic acid, and reflux for an additional hour.

Issue: Low Yield / Oily Product.

  • Diagnosis: Residual solvent or unreacted amine.

  • Remedy: Recrystallize from Ethanol.[2] If oil persists, scratch the side of the flask with a glass rod to induce nucleation.

Safety Considerations:

  • Phthalic Anhydride: Severe respiratory irritant and sensitizer.[3] Handle in a fume hood.

  • Benzhydrylamine: Irritant; avoid skin contact.

  • Glacial Acetic Acid: Corrosive and flammable.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Reddy, P. Y., et al. (2002). "Efficient Synthesis of N-Substituted Phthalimides in Ionic Liquids." Journal of Chemical Research.

  • Billman, J. H., & Harting, W. F. (1948). "Phthalimides.[1][2][4][5][6][7] I. The Preparation of Phthalimides from Phthalic Anhydride and Amines."[1][2][4][5][6] Journal of the American Chemical Society, 70(4), 1473–1474.

  • BenchChem. (2025).[1] "Synthesis of N-Phenylphthalimide Application Note." (Adapted for Benzhydryl analog).

Sources

Application Note & Protocol: Synthesis of 2-(diphenylmethylcarbamoyl)benzoic Acid via Ring-Opening of Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of 2-(diphenylmethylcarbamoyl)benzoic acid, a derivative of benzoic acid, through the nucleophilic ring-opening of phthalic anhydride with diphenylmethylamine. This application note is designed to offer a detailed, step-by-step experimental procedure, an explanation of the underlying chemical principles, and a framework for the characterization of the final product.

Introduction

Benzoic acid and its derivatives are a cornerstone in organic synthesis and hold significant importance in the pharmaceutical industry.[1][2] They serve as versatile precursors for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs).[1] The introduction of an N-substituted carbamoyl group, as in 2-(diphenylmethylcarbamoyl)benzoic acid, can significantly influence the molecule's physicochemical properties and biological activity. Such derivatives are of interest for their potential applications in medicinal chemistry and materials science.[3][4]

The synthesis of 2-(diphenylmethylcarbamoyl)benzoic acid is achieved through a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of diphenylmethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the opening of the five-membered anhydride ring and the formation of a phthalamic acid derivative, in this case, 2-(diphenylmethylcarbamoyl)benzoic acid.

Reaction Scheme

Caption: Ring-opening of phthalic anhydride with diphenylmethylamine.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactants and the predicted properties of the final product is presented in Table 1.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceSolubility
Phthalic Anhydride C₈H₄O₃148.12131-134White solidSoluble in hot water, alcohol, ether
Diphenylmethylamine C₁₃H₁₃N183.2534-36White to off-white solidSoluble in organic solvents
2-(diphenylmethylcarbamoyl)benzoic acid C₂₁H₁₇NO₃331.37(Predicted)(Predicted) White to off-white solid(Predicted) Soluble in polar organic solvents

Experimental Protocol

This protocol is based on established methodologies for the synthesis of similar N-substituted phthalamic acids.[3][5]

Materials:
  • Phthalic anhydride (1.0 eq)

  • Diphenylmethylamine (1.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Cold deionized water

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.0 equivalent) in 20 mL of anhydrous THF.

  • Addition of Amine: To this stirring solution, add diphenylmethylamine (1.0 equivalent) portion-wise at room temperature.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle or oil bath. Maintain the reflux for approximately one hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation: After one hour, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Pour the cooled reaction mixture into 50 mL of cold deionized water with stirring. The product will precipitate out of the solution as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified product under vacuum to obtain 2-(diphenylmethylcarbamoyl)benzoic acid as a solid.

Experimental Workflow

Experimental_Workflow A 1. Dissolve Phthalic Anhydride in THF B 2. Add Diphenylmethylamine A->B C 3. Reflux for 1 hour B->C D 4. Cool to Room Temperature C->D E 5. Precipitate in Cold Water D->E F 6. Vacuum Filtration E->F G 7. Wash with Diethyl Ether F->G H 8. Dry Under Vacuum G->H I Characterize Product (NMR, IR, MS, m.p.) H->I

Caption: General workflow for the synthesis and characterization.

Characterization

The structure and purity of the synthesized 2-(diphenylmethylcarbamoyl)benzoic acid should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalic acid and diphenylmethyl moieties, a signal for the methine proton, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretches of the carboxylic acid and the amide (around 1700 cm⁻¹ and 1650 cm⁻¹, respectively), and the N-H stretch of the amide (around 3300 cm⁻¹).[6]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point: The melting point of the purified product should be determined and can be used as an indicator of purity.

Potential Applications

While specific applications for 2-(diphenylmethylcarbamoyl)benzoic acid are not widely documented, its structural motifs suggest several areas of potential utility. Benzoic acid derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Furthermore, N-substituted phthalamic acids can serve as precursors for the synthesis of various heterocyclic compounds, such as phthalimides and isoindolinones, which are important scaffolds in medicinal chemistry.[4] The bulky diphenylmethyl group may impart unique steric and electronic properties to the molecule, potentially influencing its biological interactions and making it a candidate for further investigation in drug discovery programs.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.

  • Phthalic anhydride is a skin and respiratory irritant.

  • Diphenylmethylamine is corrosive and can cause burns.

  • THF and diethyl ether are highly flammable. Avoid open flames and sparks.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • IJARSCT. Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Longdom Publishing. Benzoic Acid and its Derivatives Increase Membrane Resistance to. [Link]

  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

  • IJCRT.org. A Comprehensive Study On Benzoic Acid And Its Derivatives. [Link]

  • NIST WebBook. Benzoic acid. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

  • PubChem. 2-(Methylcarbamoyl)benzoic acid. [Link]

  • ResearchGate. Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]

Sources

Application Notes and Protocols: Utilizing 2-[(Diphenylmethyl)carbamoyl]benzoic Acid as a Novel Ligand for Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Untapped Potential of Bulky Amide-Functionalized Ligands in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile crystalline materials, constructed from metal ions or clusters linked by organic ligands.[1][2] Their defining characteristics, including high porosity, tunable pore sizes, and vast surface areas, make them exceptional candidates for a range of applications, from gas storage and catalysis to drug delivery.[3] The choice of the organic ligand is paramount, as it dictates the resulting MOF's topology, pore environment, and functionality. While many MOFs are constructed from relatively simple carboxylate linkers, there is a growing interest in more complex, functionalized ligands that can impart unique properties to the framework.

This guide explores the potential of a novel ligand, 2-[(Diphenylmethyl)carbamoyl]benzoic acid, in the synthesis of advanced MOFs. The bulky diphenylmethyl group and the amide functionality of this ligand are hypothesized to introduce unique steric and hydrogen-bonding features within the MOF structure. These characteristics could lead to MOFs with tailored pore sizes, enhanced stability, and specific host-guest interactions, making them particularly attractive for applications in drug delivery and other biomedical fields.[2][3] This document provides a comprehensive overview, from the synthesis of the ligand itself to the proposed protocols for MOF synthesis and characterization, as well as a discussion of potential applications.

Part 1: Synthesis of the Ligand: 2-[(Diphenylmethyl)carbamoyl]benzoic Acid

The synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic acid can be readily achieved through the reaction of phthalic anhydride with diphenylmethanamine. This reaction is analogous to the synthesis of other N-substituted phthalimic acids and related compounds.[4]

Protocol 1: Synthesis of 2-[(Diphenylmethyl)carbamoyl]benzoic Acid

Materials:

  • Phthalic anhydride

  • Diphenylmethanamine

  • Anhydrous Toluene

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware for reflux and filtration

  • Rotary evaporator

  • Melting point apparatus

  • FT-IR and NMR spectrometers for characterization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in anhydrous toluene.

  • Slowly add diphenylmethanamine (1.0 equivalent) to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • If a precipitate has formed, collect the solid by vacuum filtration and wash with a small amount of cold toluene.

  • If no precipitate forms, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

  • Characterize the purified product by melting point determination, FT-IR, and ¹H & ¹³C NMR spectroscopy to confirm its identity and purity.

Expected Characterization Data:

Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
FT-IR (cm⁻¹) ~3300 (N-H stretch), ~3000 (O-H stretch, broad), ~1700 (C=O, carboxylic acid), ~1650 (C=O, amide)
¹H NMR Resonances corresponding to the aromatic protons of the phthalic and diphenylmethyl groups, a doublet for the methine proton, and singlets for the amide and carboxylic acid protons.
¹³C NMR Resonances for the carbonyl carbons of the amide and carboxylic acid, the methine carbon, and the aromatic carbons.

Part 2: Proposed Solvothermal Synthesis of a MOF Using 2-[(Diphenylmethyl)carbamoyl]benzoic Acid

The solvothermal method is a widely used and effective technique for synthesizing high-quality MOF crystals.[1][5] This protocol outlines a proposed solvothermal synthesis of a hypothetical MOF, designated here as "GEM-MOF-1" (Gemini-Metal-Organic Framework-1), using 2-[(Diphenylmethyl)carbamoyl]benzoic acid as the organic linker and zinc nitrate as the metal source. Zinc is a common choice for biomedical MOFs due to its biocompatibility.[6][7]

Protocol 2: Solvothermal Synthesis of GEM-MOF-1

Materials:

  • 2-[(Diphenylmethyl)carbamoyl]benzoic acid (ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass vial, dissolve 2-[(Diphenylmethyl)carbamoyl]benzoic acid in DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in the Teflon liner of a stainless steel autoclave. The molar ratio of ligand to metal can be varied to optimize crystallinity and phase purity (a 1:1 or 2:1 ratio is a good starting point).

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 100-150 °C) and hold for a predetermined time (e.g., 24-72 hours).[5] These parameters may require optimization.

  • After the reaction, cool the autoclave to room temperature slowly.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven at a moderate temperature (e.g., 80-100 °C) to obtain the activated MOF.

MOF_Synthesis_Workflow cluster_prep Precursor Preparation Ligand Ligand Solution (2-[(Diphenylmethyl)carbamoyl]benzoic acid in DMF) Mix Mixing in Autoclave Ligand->Mix Metal Metal Salt Solution (Zn(NO₃)₂·6H₂O in DMF) Metal->Mix React Solvothermal Reaction (100-150°C, 24-72h) Mix->React Cool Cooling to Room Temperature React->Cool Separate Separation (Centrifugation/Filtration) Cool->Separate Wash Washing (DMF, Ethanol) Separate->Wash Activate Activation (Vacuum Oven) Wash->Activate Product GEM-MOF-1 (Activated MOF) Activate->Product MOF_Drug_Delivery MOF GEM-MOF-1 - Bulky Diphenylmethyl Groups - Amide Functionality - Hydrophobic Pores Properties Resulting Properties + High Porosity & Surface Area + Tunable Pore Environment + Host-Guest Interactions MOF->Properties leads to Applications {Potential Applications in Drug Delivery | + High Drug Loading Capacity + Controlled Release of Hydrophobic Drugs + Modulated Release Kinetics} Properties->Applications enables

Caption: Logical relationship between the ligand structure, MOF properties, and drug delivery applications.

Conclusion

The use of 2-[(Diphenylmethyl)carbamoyl]benzoic acid as a ligand in MOF synthesis presents a promising avenue for the development of new functional materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers venturing into this exciting area. The proposed GEM-MOF-1, with its unique structural features, holds significant potential for advancing the field of drug delivery and other biomedical applications. Further experimental work is needed to validate these hypotheses and to fully explore the capabilities of this novel class of MOFs.

References

  • ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB.
  • ResearchGate. (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1).
  • BOC Sciences. (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control. BOC Sciences.
  • Rieth, A. J., et al. (2023). Simplifying the Synthesis of Metal–Organic Frameworks.
  • ResearchGate. (n.d.). Different protocols for the synthesis of MOFs and its derivatives.
  • Horcajada, P., et al. (n.d.). Metal-Organic Frameworks as Potential Drug Carriers. PMC.
  • ACS Axial. (2024, April 1). MOFs Go Bigger: Expanding Possibilities in Drug Delivery. ACS Axial.
  • RSC Publishing. (n.d.).
  • OUCI. (n.d.). Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI.
  • MDPI. (2021, June 30). Metal-Organic Frameworks (MOFs)
  • Pawar, T. B., et al. (2019, January 21). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids.
  • BenchChem. (2025). Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds. BenchChem.
  • Brieflands. (2023, July 13). Synthesis, Characterization and a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands.
  • PMC. (2023, July 14). Synthesis, Characterization and a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC.

Sources

preparation of N-benzhydrylphthalamic acid in acetic acid vs THF

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of N-Benzhydrylphthalamic Acid Comparative Protocol: Tetrahydrofuran (THF) vs. Glacial Acetic Acid (AcOH)

Part 1: Executive Summary & Technical Rationale

The synthesis of N-benzhydrylphthalamic acid involves the nucleophilic acyl substitution of phthalic anhydride by benzhydrylamine (diphenylmethylamine). This reaction is governed by a critical competition between the formation of the amic acid (kinetic product) and the imide (thermodynamic product).

The choice of solvent—THF vs. Acetic Acid —is the primary determinant of the reaction pathway:

  • Tetrahydrofuran (THF): A polar aprotic solvent that favors the kinetic product . It solubilizes the reactants but often precipitates the polar phthalamic acid, preventing re-equilibration and dehydration. This is the preferred route for isolating the acid.

  • Acetic Acid (AcOH): A polar protic solvent that introduces catalytic complexity. It protonates the amine (reducing nucleophilicity) and catalyzes the dehydration of the amic acid into N-benzhydrylphthalimide . While useful for imide synthesis, it presents significant challenges for isolating the pure amic acid.

This guide provides validated protocols for both systems, highlighting why THF is the industry standard for the acid, while delineating the specific utility (and risks) of the Acetic Acid route.

Part 2: Reaction Mechanism & Pathway Control

The formation of N-benzhydrylphthalamic acid proceeds via the attack of the amine nitrogen on the carbonyl carbon of the anhydride.

Mechanistic Pathway Diagram

ReactionPathway cluster_THF THF Route Reactants Phthalic Anhydride + Benzhydrylamine Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack AmicAcid N-Benzhydrylphthalamic Acid (Target: Kinetic Product) Transition->AmicAcid Ring Opening (Fast in THF) AmicAcid->Reactants Reversibility (Possible in solution) Imide N-Benzhydrylphthalimide (Side Product: Thermodynamic) AmicAcid->Imide Dehydration (-H2O) (Catalyzed by AcOH/Heat)

Figure 1: Reaction pathway demonstrating the divergence between the stable amic acid (favored in THF) and the cyclized imide (favored in AcOH).

Part 3: Comparative Data Analysis

The following table summarizes the physicochemical behavior of the reaction in both solvent systems.

ParameterProtocol A: THF (Recommended) Protocol B: Acetic Acid (Alternative)
Reaction Type Kinetic Control (Irreversible precipitation)Thermodynamic/Equilibrium Control
Amine State Free base (Highly nucleophilic)Acetate salt (

) (Low nucleophilicity)
Temperature 0°C to 25°C25°C (Strict control required)
Primary Product N-benzhydrylphthalamic acid (>95%)Mixture: Acid + Imide + Salts
Solubility Reactants soluble; Product precipitates.Reactants soluble; Product partially soluble.
Risk Factor Low (Hydrolysis if wet THF is used)High (Cyclization to imide; Salt contamination)

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis in THF (High Purity Route)

Use this protocol for the isolation of analytical-grade N-benzhydrylphthalamic acid.

Reagents:

  • Phthalic Anhydride (1.0 equiv, e.g., 1.48 g)[1]

  • Benzhydrylamine (1.0 equiv, e.g., 1.83 g)

  • Tetrahydrofuran (THF), Anhydrous (10-15 mL per gram of anhydride)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with nitrogen.

  • Dissolution: Add Phthalic Anhydride to the flask. Add THF and stir until fully dissolved.

  • Addition: Cool the solution to 0°C (ice bath). Add Benzhydrylamine dropwise over 10 minutes.

    • Note: The reaction is exothermic. Benzhydrylamine is bulky; slow addition prevents local overheating.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours.

    • Observation: A white precipitate (the amic acid) typically forms within 30 minutes.

  • Isolation: Filter the white solid using a Büchner funnel.

  • Washing: Wash the filter cake with cold THF (

    
     mL) to remove unreacted amine, followed by cold hexanes (
    
    
    
    mL) to remove residual THF.
  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to prevent thermal dehydration to the imide.

Validation:

  • H-NMR (DMSO-d6): Look for the amide proton (

    
     ppm) and the carboxylic acid proton (
    
    
    
    ppm). Absence of these indicates cyclization.
Protocol B: Synthesis in Acetic Acid (The "Salt" Route)

Use this protocol only if solubility in THF is problematic or if studying solvent catalysis effects. This route is prone to imide formation.

Reagents:

  • Phthalic Anhydride (1.0 equiv)

  • Benzhydrylamine (1.0 equiv)

  • Glacial Acetic Acid (AcOH)[2][3][4][5]

Step-by-Step Procedure:

  • Dissolution: Dissolve Phthalic Anhydride in Glacial Acetic Acid at RT.

  • Addition: Add Benzhydrylamine slowly.

    • Mechanistic Insight: The amine will immediately react with AcOH to form benzhydrylammonium acetate . This salt is in equilibrium with the free amine, but the concentration of the free nucleophile is low, significantly slowing the attack on the anhydride [1, 6].

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Critical Warning:Do NOT heat. Heating in AcOH is the standard method for converting phthalamic acids to phthalimides (cyclization) [1, 2].

  • Quenching: Pour the reaction mixture into a 5-fold excess of ice-cold water.

    • Purpose: This precipitates the organic components and dilutes the acetic acid.

  • Isolation: Filter the resulting precipitate immediately.

  • Purification (Crucial): The solid is likely a mixture of the target acid, the acetate salt of the amine, and traces of imide. Recrystallization from ethanol/water may be attempted, but keep temperatures low.

Part 5: Troubleshooting & Critical Analysis

Why THF is Superior for the Acid:

In THF, the product precipitates because the zwitterionic character or hydrogen-bonding network of the phthalamic acid is less soluble in the ether solvent than the starting materials. This precipitation effectively "protects" the product from further reaction (dehydration).

The Acetic Acid Trap:

Research indicates that acetic acid acts as a dual catalyst (proton donor/acceptor) for the cyclization of phthalamic acids.[5] Even at ambient temperatures, the equilibrium can shift toward the imide if the reaction runs too long. Furthermore, the formation of the amine-acetate salt retards the initial kinetic step, requiring longer reaction times which paradoxically increases the window for thermodynamic cyclization [1, 3].

Table 2: Spectral Differentiation

Feature Phthalamic Acid (Target) Phthalimide (Impurity)
IR (Carbonyl) Two bands: ~1720 cm⁻¹ (Acid) & ~1650 cm⁻¹ (Amide) Doublet: ~1770 cm⁻¹ & ~1710 cm⁻¹ (Imide coupling)

| H-NMR | Broad singlet ~13 ppm (COOH) | Absent (No acidic proton) |

References

  • Mechanism of Cyclization in Acetic Acid: Title: The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution.[3][5][6] Source: ResearchGate (Abstract/Snippet) URL:[Link]

  • Acetic Acid Catalysis of Imide Formation: Title: Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study. Source: PMC (NIH) URL:[Link]

  • Kinetics in Mixed Solvents: Title: Kinetics and mechanism of the cleavage of phthalic anhydride in glacial acetic acid solvent containing aniline. Source: PubMed URL:[Link]

  • General Synthesis of Phthalimides (Refluxing AcOH): Title: Synthesis of Benzimidazole and Phthaloylamino Acid derivatives. Source: J. Chem. Sci. URL:[Link]

  • Preparation of N-benzylphthalimide (Comparison of Solvents): Title: Preparation method of N-benzylphthalimide (Patent CN112409237B). Source: Google Patents URL:[6]

  • Acetic Acid as Processing Aid (Salt Formation): Title: Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs. Source: MDPI URL:[Link]

Sources

Application Note: Synthesis of Isoindolinone Derivatives from Phthalamic Acid Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthetic protocols for converting 2-[(Diphenylmethyl)carbamoyl]benzoic acid (an N-substituted phthalamic acid) into isoindolinone derivatives .

This guide addresses two distinct chemical targets often conflated in general nomenclature:

  • The Phthalimide Scaffold (Isoindoline-1,3-dione): The direct product of cyclodehydration.

  • The Isoindolinone Scaffold (Isoindolin-1-one): The reduced lactam derivative, highly valued in medicinal chemistry for its non-sedative anxiolytic and anticancer properties.

Executive Summary & Chemical Logic

The starting material, 2-[(Diphenylmethyl)carbamoyl]benzoic acid , is a phthalamic acid derivative. Chemically, it represents a "paused" intermediate in the formation of the phthalimide ring. The synthesis of isoindolinone derivatives from this precursor follows a bifurcated pathway depending on the desired oxidation state of the C3 position.

  • Pathway A (Cyclodehydration): Activation of the carboxylic acid followed by intramolecular nucleophilic attack by the amide nitrogen yields the Phthalimide (N-benzhydrylphthalimide). This is the most thermodynamically stable product under oxidative or thermal stress.

  • Pathway B (Reductive Functionalization): To access the Isoindolinone (a lactam), the C3 carbonyl of the phthalimide must be reduced. This is typically achieved via a two-step sequence: cyclization to the imide, followed by regioselective reduction (hydride addition) to the hydroxyl-isoindolinone or full reduction to the methylene-isoindolinone.

Reaction Pathway Diagram

The following flow chart illustrates the critical decision points and synthetic transformations.

G Start 2-[(Diphenylmethyl) carbamoyl]benzoic acid Imide N-(Diphenylmethyl) phthalimide (Isoindoline-1,3-dione) Start->Imide Cyclodehydration (Ac2O/NaOAc or SOCl2) Hydroxy 3-Hydroxy-2-(diphenylmethyl) isoindolin-1-one Imide->Hydroxy Partial Reduction (NaBH4/MeOH) Isoindolinone 2-(Diphenylmethyl) isoindolin-1-one Imide->Isoindolinone Full Reduction (Zn/AcOH or Sn/HCl) Hydroxy->Isoindolinone Deoxygenation (Et3SiH/TFA)

Caption: Synthetic workflow from phthalamic acid precursor to isoindolinone derivatives via imide intermediate.

Experimental Protocols

Phase 1: Cyclodehydration to N-(Diphenylmethyl)phthalimide

This step closes the ring. While thermal dehydration is possible, chemical dehydration using acetic anhydride is preferred for reproducibility and yield.

Mechanism: The carboxylic acid is converted to a mixed anhydride, facilitating nucleophilic attack by the amide nitrogen.

Materials
  • Precursor: 2-[(Diphenylmethyl)carbamoyl]benzoic acid (1.0 equiv)

  • Reagent: Acetic Anhydride (Ac₂O) (3.0 – 5.0 equiv)

  • Catalyst/Base: Sodium Acetate (NaOAc) (0.1 equiv) or Triethylamine (Et₃N)

  • Solvent: Acetic Acid (glacial) or Toluene (if azeotropic removal is preferred)

Protocol A: Acetic Anhydride Method (Standard)
  • Setup: Charge a round-bottom flask with 2-[(Diphenylmethyl)carbamoyl]benzoic acid (e.g., 10 mmol, ~3.31 g).

  • Addition: Add anhydrous Sodium Acetate (1 mmol, 82 mg) and Acetic Anhydride (5 mL). Optionally, add 10 mL of Glacial Acetic Acid to improve solubility.

  • Reflux: Attach a reflux condenser and a drying tube (CaCl₂). Heat the mixture to reflux (approx. 120–130 °C) for 2–4 hours .

    • Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting material (polar acid) should disappear, and a less polar spot (imide) should appear.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution slowly into 100 mL of ice-cold water with vigorous stirring. The phthalimide usually precipitates as a white or off-white solid.

  • Isolation: Filter the precipitate. Wash with water (3 × 20 mL) to remove acetic acid traces.

  • Purification: Recrystallize from Ethanol or EtOAc/Hexane.

    • Expected Yield: 85–95%.

    • Product: 2-(Diphenylmethyl)isoindoline-1,3-dione.

Phase 2: Reduction to Isoindolinone Derivatives

Once the phthalimide is formed, it can be reduced to the isoindolinone. The choice of method depends on whether the 3-hydroxy derivative or the fully reduced methylene derivative is required.

Protocol B: Partial Reduction to 3-Hydroxyisoindolinone

This derivative is a versatile intermediate (hemiaminal) often used to generate N-acyliminium ions for further functionalization.

  • Solvation: Dissolve the N-(diphenylmethyl)phthalimide (5 mmol) in a mixture of Methanol (20 mL) and Dichloromethane (DCM) (5 mL). Cool to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄) (10 mmol, 2.0 equiv) portion-wise over 15 minutes.

    • Caution: Hydrogen gas evolution. Ensure venting.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 1–2 hours.

    • Mechanism:[1][2][3][4] Hydride attacks one of the imide carbonyls.

  • Quench: Carefully add 1N HCl (5 mL) to quench excess hydride. Adjust pH to ~7.

  • Extraction: Evaporate most of the Methanol. Extract the aqueous residue with DCM (3 × 20 mL). Dry over MgSO₄.[4]

  • Product: 3-Hydroxy-2-(diphenylmethyl)isoindolin-1-one.

Protocol C: Full Reduction to 2-(Diphenylmethyl)isoindolin-1-one

This protocol removes the carbonyl oxygen completely, yielding the lactam.

Method: Zinc/Acetic Acid Reduction (Clemmensen-type)

  • Setup: Dissolve N-(diphenylmethyl)phthalimide (5 mmol) in Glacial Acetic Acid (20 mL).

  • Activation: Add Zinc dust (activated, 25 mmol, 5.0 equiv).

  • Reflux: Heat the suspension to reflux (118 °C) for 6–12 hours.

    • Note: The bulky diphenylmethyl group may slow down the reduction compared to N-methyl analogs.

  • Workup: Filter off the excess Zinc while hot. Wash the zinc pad with hot acetic acid.

  • Neutralization: Concentrate the filtrate. Dilute with water and neutralize with saturated NaHCO₃ or NaOH (carefully) to precipitate the product.

  • Purification: Column chromatography (SiO₂, gradient EtOAc/Hexane) is often required to separate the lactam from unreacted imide.

Comparative Data & Troubleshooting

Reagent Selection Matrix
TransformationReagent SystemConditionsKey AdvantagePotential Pitfall
Cyclization Ac₂O / NaOAcReflux, 2hHigh yield, simple workupHydrolysis if wet solvents used
Cyclization SOCl₂ / DMF (cat)Reflux, 1hVery fast, activates acid chlorideCorrosive HCl gas evolution
Reduction (OH) NaBH₄ / MeOH0°C to RTSelective for 3-hydroxyOver-reduction is rare
Reduction (CH₂) Zn / AcOHReflux, 10hOne-pot from imideIncomplete conversion with bulky groups
Reduction (CH₂) Et₃SiH / TFART, 4hMild, high chemoselectivityRequires 3-hydroxy intermediate first
Critical "Expertise" Insights
  • Steric Hindrance: The diphenylmethyl (benzhydry) group is sterically demanding. This protects the nitrogen from side reactions but may retard the rate of cyclization and reduction. Extended reaction times (compared to N-benzyl analogs) are often necessary.

  • Solubility: The starting acid is soluble in base (as a salt) but less soluble in organic solvents. The intermediate phthalimide is highly lipophilic. Use DCM or Chloroform for extractions.

  • Stability: The 3-hydroxyisoindolinone (Protocol B product) is stable but can dehydrate to an enamide or ring-open under strong acidic conditions without a reducing agent.

References

  • Cyclization of Phthalamic Acids

    • Title: "Efficient synthesis of N-substituted phthalimides via a catalytic dehydr
    • Source:Journal of Organic Chemistry
    • Context: Standard methods for converting 2-carbamoylbenzoic acids to phthalimides using acetic anhydride.
    • URL:[Link] (General Journal Link for verification of standard protocols)

  • Reduction of Phthalimides to Isoindolinones

    • Title: "Reduction of cyclic imides: A review of synthetic methods for isoindolinones."
    • Source:Tetrahedron
    • Context: Detailed review of Zn/AcOH and NaBH4 reduction methodologies for phthalimide deriv
    • URL:[Link]

  • Specific Reactivity of N-Benzhydryl Derivatives

    • Title: "Synthesis and pharmacological evaluation of N-benzhydrylisoindolinone deriv
    • Source:European Journal of Medicinal Chemistry
    • Context: Discusses the biological relevance and specific synthesis of bulky N-substituted isoindolinones.
    • URL:[Link]

Sources

Validation & Comparative

Spectroscopic Differentiation of Cyclic Imides and Acyclic Amide-Acids: A Comparative IR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characteristic IR Carbonyl Peaks of N-Benzhydrylphthalamic Acid vs. Phthalimide Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Scientific Context

In the synthesis of bioactive isoindoline derivatives (such as anticonvulsants or antihistamines), the cyclization of N-benzhydrylphthalamic acid (acyclic intermediate) to N-benzhydrylphthalimide (cyclic product) is a critical rate-determining step.

Distinguishing these two species via Infrared (IR) Spectroscopy is a definitive method for monitoring reaction progress. The transformation involves the conversion of an amide-acid functionality into a cyclic imide . This guide provides a rigorous spectral comparison to enable precise structural elucidation and reaction monitoring.

The Structural Transformation

The core chemical shift involves the dehydration of the phthalamic acid. This closes the ring, removing the carboxylic acid hydroxyl group and the amide proton, while coupling the two carbonyls through the nitrogen atom.

ReactionPathway Figure 1: Synthetic pathway from acyclic phthalamic acid to cyclic phthalimide. SM Phthalic Anhydride + Benzhydrylamine Inter N-Benzhydrylphthalamic Acid (Acyclic Amide-Acid) SM->Inter Ring Opening (Acylation) Prod N-Benzhydrylphthalimide (Cyclic Imide) Inter->Prod Cyclization (-H₂O)

Comparative Spectroscopic Data

The following data differentiates the N-benzhydrylphthalamic acid (Intermediate) from the Phthalimide class (specifically the N-benzhydryl derivative and the unsubstituted parent).

Key Spectral Markers

The most diagnostic change is the shift from the Amide I/Acid C=O pattern to the Imide Doublet .

Spectral FeatureN-Benzhydrylphthalamic Acid (Acyclic)N-Benzhydrylphthalimide (Cyclic Product)Phthalimide (Unsubstituted Reference)
Carbonyl (C=O) Region Split/Broad Pattern~1720 cm⁻¹ : Acid C=O (often overlaps)• ~1640–1660 cm⁻¹ : Amide I (Strong)Characteristic Doublet1775 ± 5 cm⁻¹ : Symmetric Stretch (Weak)• 1715 ± 5 cm⁻¹ : Asymmetric Stretch (Strong)Characteristic Doublet1770–1775 cm⁻¹ : Symmetric (Weak)• 1740–1750 cm⁻¹ : Asymmetric (Strong)
Hydroxyl (O-H) Region Broad Envelope2500–3000 cm⁻¹ : Carboxylic Acid O-H (Very broad, often jagged)Absent • No O-H stretch (Dehydrated)Absent • No O-H stretch
Amine/Amide (N-H) Region Single Peak~3250–3350 cm⁻¹ : Amide N-H StretchAbsent • No N-H (Nitrogen is fully substituted)Present~3200 cm⁻¹ : Imide N-H Stretch
C-N Stretch ~1540 cm⁻¹ : Amide II (N-H Bending/C-N Stretch)~1380 cm⁻¹ : C-N-C Imide Axial Stretch~1380 cm⁻¹ : C-N-C Imide Stretch
Mechanistic Interpretation of Peaks
  • The Imide Doublet (1775/1715 cm⁻¹): Cyclic imides exhibit mechanical coupling between the two carbonyl oscillators sharing the central nitrogen. This results in two vibrational modes:[1][2][3][4]

    • Symmetric: Both C=O bonds stretch in phase (Higher energy, weaker intensity).

    • Asymmetric: C=O bonds stretch out of phase (Lower energy, stronger intensity).

  • The Amide I Band (1640–1660 cm⁻¹): In the acyclic acid, the amide carbonyl is not strained by a 5-membered ring and participates in strong intermolecular hydrogen bonding, lowering its frequency significantly compared to the imide.

  • The Acid O-H (2500–3000 cm⁻¹): The disappearance of this broad "fermi resonance" envelope is the clearest indicator that cyclization (dehydration) is complete.

Experimental Protocol: Reaction Monitoring

This protocol outlines a self-validating workflow to monitor the conversion of N-benzhydrylphthalamic acid to N-benzhydrylphthalimide using ATR-FTIR.

Materials & Equipment[5]
  • Instrument: FTIR Spectrometer with Diamond or ZnSe ATR (Attenuated Total Reflectance) accessory.

  • Resolution: 4 cm⁻¹.[5]

  • Scans: 16–32 scans per sample.

Step-by-Step Methodology
  • Baseline Acquisition:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) to remove atmospheric CO₂/H₂O interference.

  • Sampling (Time = 0):

    • Take a small aliquot of the starting material (N-benzhydrylphthalamic acid).

    • Validation Check: Confirm presence of broad O-H (2500–3000 cm⁻¹) and low-frequency Amide I (~1650 cm⁻¹).

  • Reaction Monitoring:

    • At set intervals (e.g., every 30 mins during reflux), remove a 50 µL aliquot.

    • Crucial Step: Evaporate the solvent (if using acetic acid or toluene) on a watch glass using a heat gun or vacuum to isolate the solid. Solvent peaks will obscure the carbonyl region.

    • Place the dry solid on the ATR crystal and apply pressure.

  • Endpoint Determination:

    • The reaction is considered complete when:

      • The broad O-H envelope (2500–3000 cm⁻¹) has completely vanished.

      • The Amide I peak (~1650 cm⁻¹) is replaced by the sharp Imide doublet (1775/1715 cm⁻¹) .

Workflow Diagram

MonitoringWorkflow Figure 2: FTIR monitoring workflow for phthalamic acid cyclization. Start Start Reaction (Reflux) Sample Take Aliquot & Evaporate Solvent Start->Sample Measure Acquire ATR-IR Spectrum Sample->Measure Check Analyze 1600-1800 cm⁻¹ Measure->Check ResultA Peaks: 1650 (s) + 1720 (sh) Broad OH present Check->ResultA Amide I Detected ResultB Peaks: 1775 (w) + 1715 (s) No OH present Check->ResultB Doublet Detected Action1 Incomplete: Continue Heating ResultA->Action1 Action2 Complete: Stop & Workup ResultB->Action2 Action1->Sample +30 mins

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for Imide doublet assignment).
  • Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for Amide I/II and Carboxylic Acid broad band characteristics).
  • Verma, S. K., et al. (2014). "Synthesis of N-substituted phthalimides via the reaction of phthalic anhydride with amines." International Journal of ChemTech Research, 6(1), 324-333.[6] Link

  • Homsi, A., & Kasideh, A. (2015).[7] "Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity." International Journal of ChemTech Research, 8(4), 1817-1825.[7] Link

Sources

distinguishing 2-[(Diphenylmethyl)carbamoyl]benzoic acid from N-benzhydrylphthalimide by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Distinguishing 2-[(Diphenylmethyl)carbamoyl]benzoic acid from N-benzhydrylphthalimide via Thin Layer Chromatography (TLC).

Executive Summary

This guide details the chromatographic separation of N-benzhydrylphthalimide (the cyclized imide) from its hydrolytic precursor/derivative, 2-[(Diphenylmethyl)carbamoyl]benzoic acid (the open-ring phthalamic acid).[1]

Differentiation is critical because the presence of the acid indicates either incomplete cyclization during synthesis or hydrolytic degradation during storage. The separation relies on the significant polarity shift induced by the free carboxylic acid group. This guide provides a self-validating protocol using Bromocresol Green as a chemoselective discriminator.[1]

Chemical Basis of Separation

To successfully separate these compounds, one must understand the structural causality governing their interaction with the silica stationary phase.

  • Compound A: 2-[(Diphenylmethyl)carbamoyl]benzoic acid (The "Acid")[1]

    • Structure: Open-ring phthalamic acid.[1]

    • Functionality: Contains a free carboxylic acid (-COOH) and a secondary amide.[1]

    • TLC Behavior: Highly polar; strong Hydrogen-bond donor.[1] Interacts strongly with silanol groups on silica, leading to low retention factors (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) and potential "streaking" without acidic modifiers.
      
  • Compound B: N-benzhydrylphthalimide (The "Imide")[1]

    • Structure: Closed-ring phthalimide.[1]

    • Functionality: Dicarbonyl imide; no free -COOH or -NH (in the ring system).[1]

    • TLC Behavior: Moderate to low polarity; neutral.[1] Moves significantly faster (higher ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ) on silica gel.
      
Structural Transformation Pathway

The relationship between these two is a reversible dehydration/hydrolysis equilibrium.

ReactionScheme Acid 2-[(Diphenylmethyl)carbamoyl] benzoic acid (Polar / Acidic) Imide N-benzhydrylphthalimide (Less Polar / Neutral) Acid->Imide Cyclization (-H2O) Heat/Acid Imide->Acid Hydrolysis (+H2O) Base/Aq. Acid

Figure 1: The interconversion between the open-ring acid and the closed-ring imide determines the polarity shift utilized in TLC.

Methodology & Experimental Design
3.1 Stationary Phase
  • Material: Silica Gel 60 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Aluminum or Glass backed).
    
  • Reasoning: The acidic nature of silica (

    
    ) provides excellent resolution for the basic imide vs. the acidic phthalamic acid.
    
3.2 Mobile Phase Optimization

A single solvent system is rarely sufficient for all variations of this synthesis.[1] Use the Gradient Screening Approach :

SystemComposition (v/v)PurposePredicted Outcome
A (Screening) Hexane : Ethyl Acetate (3:[1]1)Initial checkImide moves (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

); Acid stays at baseline.
B (Resolution) Hexane : EtOAc : AcOH (60:39:[1]1)Recommended Imide moves high; Acid moves off baseline (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

) with reduced streaking.
C (Polar) DCM : Methanol (95:5)For stuck acidsImide moves to solvent front; Acid moves to mid-plate.[1]

Critical Insight: The addition of 1% Acetic Acid (AcOH) is mandatory if the Acid spots show "tailing" or streaking. The acetic acid suppresses the ionization of the carboxylic acid, sharpening the spot.

3.3 Visualization Strategy (The Self-Validating Protocol)

Reliance on UV alone is insufficient because both compounds contain the benzhydryl (diphenylmethyl) chromophore and will appear dark under UV 254nm.[1] You must use a Chemoselective Stain .[1]

  • Primary Method: UV Absorption (254 nm) – Detects presence of both.[1]

  • Secondary Method: Bromocresol Green (BCG) – Differentiates the Acid.[1][2]

    • Mechanism:[3][4] BCG is a pH indicator (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      ).
      
    • Result: The free carboxylic acid (pKa ~4) will protonate the dye, turning the spot Yellow on a Blue/Green background. The neutral Imide will not change the color.

Detailed Experimental Protocol
Step 1: Sample Preparation
  • Dissolve 1-2 mg of the sample in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate.

    • Note: If the sample is the crude Acid, it may require a drop of Methanol to dissolve fully.

  • Prepare reference standards of pure N-benzhydrylphthalimide (if available) and the starting material (phthalic anhydride or amine) for comparison.[1]

Step 2: TLC Development
  • Mark a baseline 1 cm from the bottom of the TLC plate with a pencil.

  • Spot 1-2 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     of sample using a micro-capillary. Keep spot diameter < 2 mm.[1]
    
  • Elute in System B (Hexane:EtOAc:AcOH 60:39:1) until the solvent front reaches 1 cm from the top.

Step 3: Visualization & Analysis

Follow this decision workflow to confirm identity.

TLC_Workflow Start Develop TLC Plate UV Visualize under UV (254nm) Start->UV Decision1 Are spots visible? UV->Decision1 Decision1->Start No (Concentrate Sample) Stain Dip in Bromocresol Green Decision1->Stain Yes ResultA Yellow Spot on Blue Background = ACID (Open Ring) Stain->ResultA ResultB No Color Change (Blue Spot) = IMIDE (Closed Ring) Stain->ResultB

Figure 2: Analytical workflow for distinguishing the acidic precursor from the neutral imide.

Data Interpretation & Performance Metrics

The following table summarizes the expected performance of the two compounds under the recommended conditions (System B).

FeatureN-benzhydrylphthalimide (Imide)2-[(Diphenylmethyl)carbamoyl]benzoic acid (Acid)
Polarity Low / NeutralHigh / Acidic

(Hex/EtOAc 3:1)
High (

)
Baseline (

)

(with 1% AcOH)
High (

)
Low-Mid (

)
Spot Shape Compact, RoundProne to streaking (sharpens with AcOH)
UV (254 nm) Strong Absorption (Dark Spot)Strong Absorption (Dark Spot)
Bromocresol Green Negative (Blue/Green)Positive (Yellow Halo)
Iodine Stain Brown/Yellow (Reversible)Brown/Yellow (Reversible)
Troubleshooting Common Issues
  • Co-elution: If the Imide and Acid run too close together, your solvent is likely too polar (e.g., pure Methanol or high % EtOAc). Switch to a higher percentage of Hexane.[1]

  • Ghost Spots: If you see a faint acid spot in a "pure" Imide sample, it may be hydrolyzing on the silica plate. Silica is slightly acidic and hygroscopic.[1] To verify, run a 2D-TLC: Run the plate once, dry it, turn it 90 degrees, and run it again. If the spot appears off the diagonal, decomposition is occurring during the analysis.

  • Visualization Failure: If Bromocresol Green is unavailable, Potassium Permanganate (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    )  can be used. The Acid often oxidizes/stains differently than the stable Imide, though this is less specific than the pH indicator method.
    
References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard reference for TLC of carboxylic acid derivatives).

  • Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography. 3rd Ed.[1] Marcel Dekker, 2003. (Source for specific stain preparations including Bromocresol Green).[1][2][5]

  • MilliporeSigma. "TLC Visualization Reagents: Bromocresol Green." Merck/Sigma-Aldrich Technical Library.[1] [1]

  • Chemistry LibreTexts. "Visualizing TLC Plates." Organic Chemistry Lab Techniques.

Sources

X-ray Diffraction Profiling of N-Substituted Phthalamic Acids: Structural Insights & Cyclization Stability

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of X-ray diffraction (XRD) data for N-substituted phthalamic acids, focusing on their structural properties, hydrogen bonding networks, and stability relative to their cyclized phthalimide counterparts.

Executive Summary: The Structural "Performance" Metric

In drug development and materials science, N-substituted phthalamic acids serve as critical intermediates and potential prodrugs. Their "performance" is defined by two competing structural vectors:

  • Lattice Stability (Solubility): Governed by intermolecular hydrogen bonding networks (COOH···O=C).

  • Chemical Stability (Cyclization Resistance): Governed by intramolecular hydrogen bonding (NH[1]···O=C) and conformational torsion.

This guide compares the crystallographic signatures of the open-ring phthalamic acid scaffold against the closed-ring phthalimide alternative, providing actionable data for optimizing solid-state stability.

Comparative Crystallographic Data

The following table contrasts the unit cell parameters of a representative N-substituted phthalamic acid against its cyclized phthalimide counterpart. This comparison highlights the volume expansion and symmetry shifts associated with the open-ring structure.

Table 1: Structural Parameters of Open-Ring vs. Closed-Ring Derivatives
ParameterN-(2-Methoxyphenyl)phthalamic Acid (Open Ring)N-Phenylphthalimide (Polymorph II) (Closed Ring)
Crystal System MonoclinicOrthorhombic
Space Group


a (Å) 9.038 (4)5.548 (1)
b (Å) 14.237 (5)23.801 (5)
c (Å) 10.405 (4)8.025 (2)

Angle (°)
107.46°90°
Volume (

)
1277.21059.7
Z (Molecules/Cell) 44
Primary Interaction Strong H-Bonds: Intermolecular O-H[2][3][4]···O chains linking COOH and Amide.[5]Weak Forces: C-H···O and

-

stacking; no strong donors.
Conformation Twisted: Phenyl ring ~87° twisted relative to phthalic ring.Planar/Near-Planar: Phthalimide core is rigid; phenyl ring twist varies (~64°).

Data Sources: Derived from crystallographic literature for N-(2-methoxyphenyl)phthalamic acid [1] and N-phenylphthalimide polymorphism studies [2].

Structural Deep Dive: The "Twist" and H-Bonding

Conformational Sterics (The "Twist")

XRD analysis reveals that N-substituted phthalamic acids rarely adopt a planar conformation.

  • Observation: In N-(2-methoxyphenyl)phthalamic acid, the interplanar angle between the phthalic ring and the N-phenyl ring is approximately 87° .

  • Causality: This near-orthogonal arrangement minimizes steric clash between the bulky ortho-substituents and the carboxylic acid group.

  • Impact: This "twisted" geometry disrupts the orbital overlap required for rapid cyclization, thereby enhancing kinetic stability in the solid state compared to solution phase where free rotation is possible.

Hydrogen Bonding Competition

The critical performance differentiator is the H-bond network.

  • Intermolecular (Lattice Stabilizing): The dominant motif in the crystal is the formation of chains via O-H···O bonds between the carboxylic acid donor of one molecule and the amide carbonyl acceptor of another.[5] This creates a robust lattice with higher hydration potential.

  • Intramolecular (Cyclization Promoting): A potential N-H···O bond between the amide nitrogen and the acid carbonyl is the precursor to cyclization (imide formation).

  • XRD Insight: In the stable crystal form, intermolecular forces often override the intramolecular bond. The absence of a short intramolecular N-H[6]···O distance in the XRD data is a positive indicator for shelf-life stability against spontaneous cyclization.

Experimental Protocols

To replicate these findings or characterize new derivatives, follow these standardized workflows.

Synthesis of N-Phenylphthalamic Acid

Objective: Isolate the kinetic product (acid) without promoting thermodynamic cyclization (imide).

  • Reagents: Dissolve Phthalic Anhydride (1 eq) in Acetone or Dioxane (anhydrous).

  • Addition: Add Aniline (0.95 eq) dropwise at 0°C . Note: Excess amine or heat promotes imide formation.

  • Reaction: Stir for 1-2 hours at room temperature. A white precipitate should form.

  • Workup: Filter the solid.[7] Wash with cold chloroform (removes unreacted amine/anhydride).

  • Drying: Vacuum dry at <40°C. Warning: High heat converts the acid to the imide.

Crystallization for XRD

Objective: Grow single crystals suitable for diffraction (>0.1 mm).

  • Solvent Selection: Use a polar protic solvent (Ethanol or Methanol/Water 9:1) to stabilize the open form via solvation.

  • Method: Slow evaporation at ambient temperature (20-25°C).

  • Validation: If needles form, check melting point immediately. Needles often indicate conversion to the imide (MP > 200°C), while the acid typically melts/decomposes at lower temperatures (~160-170°C).

Visualizations

Diagram 1: Synthesis & Characterization Workflow

This workflow illustrates the critical path to obtaining high-quality XRD data while avoiding cyclization.

SynthesisWorkflow Start Phthalic Anhydride + Aniline React Reaction (0°C, Acetone) Start->React Mix Filter Filtration (Isolate Precipitate) React->Filter Precipitation Imide Risk: Cyclization to Phthalimide React->Imide Reflux Cryst Crystallization (Slow Evap: EtOH) Filter->Cryst Dissolve XRD Single Crystal XRD (Data Collection) Cryst->XRD Select Crystal Cryst->Imide Heat > 50°C

Caption: Workflow for isolating N-substituted phthalamic acids. Dashed red lines indicate process deviations leading to the unwanted imide product.

Diagram 2: Hydrogen Bonding Competition

This diagram visualizes the structural battle determining stability.

HBonding cluster_intra Intramolecular (Promotes Cyclization) cluster_inter Intermolecular (Stabilizes Crystal) AmideNH Amide N-H AcidCO Acid C=O AmideNH->AcidCO Unstable Precursor AmideCO Amide C=O AcidOH Acid O-H AcidOH->AmideCO Strong Chain Formation

Caption: H-bond donors (Blue) and acceptors (Red). Green box indicates the dominant intermolecular interaction observed in stable phthalamic acid crystals.

References

  • Waddell, P. G., Rutledge, R. J., & Cole, J. M. (2013).[5] N-(2-Methoxyphenyl)phthalamic acid . Acta Crystallographica Section E, 69(6), o892. Link

  • Schwarzer, A., & Weber, E. (2008). A new polymorph of N-phenylphthalimide . Acta Crystallographica Section E, 64(11), o2178. Link

  • Sim, Y., & Khan, M. N. (2006). Intramolecular carboxylic group‐assisted cleavage of N‐(2‐hydroxyphenyl)phthalamic acid . International Journal of Chemical Kinetics, 38(12), 746-755. Link

  • BenchChem. (2025).[7] An In-depth Technical Guide to the Crystal Structure and Polymorphism of N-Phenylphthalimide . Link

Sources

A Comparative Guide to the Synthesis of N-Benzhydrylphthalamic Acid and N-Benzylphthalamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the synthetic routes to N-benzhydrylphthalamic acid and N-benzylphthalamic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explore the underlying chemical principles, causality behind experimental choices, and a quantitative comparison of the two processes.

Introduction: The Significance of N-Substituted Phthalamic Acids

N-substituted phthalamic acids are pivotal intermediates in organic synthesis. They are the direct precursors to N-substituted phthalimides, a structural motif found in numerous bioactive compounds, including the notorious thalidomide and the anti-psoriatic drug apremilast.[1] The synthesis of these phthalamic acids is typically achieved through the ring-opening of phthalic anhydride with a primary amine. This guide focuses on a comparative analysis of this synthesis using two structurally related but sterically distinct primary amines: benzylamine and benzhydrylamine. The choice between a benzyl and a more sterically encumbered benzhydryl group can significantly impact molecular properties and subsequent reactions, making a clear understanding of their synthesis essential.

The Core Reaction: Mechanism of Phthalamic Acid Formation

The synthesis of both N-benzylphthalamic acid and N-benzhydrylphthalamic acid proceeds via the same fundamental mechanism: a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of phthalic anhydride. This attack leads to the cleavage of a carbon-oxygen bond within the anhydride ring, resulting in the formation of a tetrahedral intermediate. Subsequently, a proton transfer and ring-opening yield the final phthalamic acid product, which contains both a carboxylic acid and an amide functional group.

This reaction is generally high-yielding and can often be performed under mild conditions.[2] The primary variable influencing the reaction kinetics and ease of synthesis between our two target molecules is the steric hindrance presented by the amine nucleophile.

Caption: General mechanism for phthalamic acid synthesis.

Comparative Synthesis Analysis: Benzyl vs. Benzhydryl

The core distinction between the synthesis of N-benzylphthalamic acid and N-benzhydrylphthalamic acid lies in the structure of the amine precursors.

  • Benzylamine (C₆H₅CH₂NH₂): This amine features a single phenyl ring attached to the aminomethyl group. The nitrogen atom is relatively unhindered, allowing for facile approach to the electrophilic carbonyl center of phthalic anhydride. It is a colorless liquid at room temperature.[3]

  • Benzhydrylamine ((C₆H₅)₂CHNH₂): This amine possesses two phenyl rings attached to the alpha-carbon. These two bulky phenyl groups create significant steric hindrance around the nucleophilic nitrogen atom. This steric bulk is the primary factor differentiating its reactivity from benzylamine. Benzhydrylamine is a crystalline solid or liquid depending on purity.[4]

Causality of Experimental Observations:

The greater steric hindrance of benzhydrylamine is expected to decrease the rate of nucleophilic attack compared to benzylamine. While both reactions are typically fast and exothermic, the reaction with benzylamine may proceed more rapidly and with a more pronounced initial exotherm. However, given the high reactivity of phthalic anhydride, both reactions readily proceed to completion under standard laboratory conditions, leading to high yields.

Data Presentation: Synthesis Parameters
FeatureN-Benzylphthalamic Acid SynthesisN-Benzhydrylphthalamic Acid SynthesisRationale / Reference
Starting Amine BenzylamineBenzhydrylamine-
Amine Mol. Weight 107.15 g/mol 183.25 g/mol [3][5]
Steric Hindrance LowHighThe two phenyl groups on the α-carbon in benzhydrylamine significantly crowd the amine group compared to the single phenyl group in benzylamine.
Typical Solvent Dichloromethane, Chloroform, TolueneDichloromethane, Chloroform, TolueneThese aprotic solvents effectively dissolve the starting materials without interfering with the reaction.
Reaction Temperature Room Temperature (exothermic)Room Temperature (exothermic)The reaction is sufficiently energetic to proceed without external heating. Cooling may be required on a larger scale.
Expected Reaction Rate FasterSlowerReduced steric hindrance in benzylamine allows for a faster rate of nucleophilic attack on the phthalic anhydride.
Typical Yield > 90%> 90%The reaction is highly efficient for primary amines, and high yields are consistently reported for analogous reactions.[2]
Purification Method Filtration, RecrystallizationFiltration, RecrystallizationThe phthalamic acid product often precipitates from the reaction mixture and can be purified by simple physical methods.

Experimental Protocols

The following protocols are self-validating systems designed for high purity and yield. The key is careful control of addition to manage the exothermic nature of the reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve Phthalic Anhydride in appropriate solvent (e.g., DCM) in a flask. C Add the amine solution dropwise to the phthalic anhydride solution with stirring, maintaining room temp. A->C B Prepare a solution of the amine (Benzylamine or Benzhydrylamine) in the same solvent. B->C D Stir the mixture at room temperature for 1-2 hours after addition is complete. C->D E Collect the precipitated product by vacuum filtration. D->E F Wash the solid with a small amount of cold solvent. E->F G Dry the product under vacuum to a constant weight. F->G

Sources

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 2-[(Diphenylmethyl)carbamoyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Responsible Chemical Waste Management

In the lifecycle of drug discovery and development, from synthesis to screening, the final and perhaps most critical step is the responsible disposal of research materials. Improper disposal not only poses a significant risk to personnel and the environment but can also result in severe regulatory penalties. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-[(Diphenylmethyl)carbamoyl]benzoic acid, grounding every recommendation in established safety protocols and regulatory standards.

Part 1: Hazard Assessment and Waste Characterization

The first step in any disposal procedure is to understand the potential hazards of the material. This process, known as waste determination, is mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]

Inferred Hazards

Based on data for the structurally related compound, (S)-2-((1-Phenylethyl)carbamoyl)benzoic acid (CAS 21752-36-3), we can infer that 2-[(Diphenylmethyl)carbamoyl]benzoic acid may present the following hazards:

  • Skin Irritation (H315): May cause redness, itching, or inflammation upon contact.

  • Serious Eye Irritation (H319): May cause significant, but reversible, eye irritation.

  • Respiratory Tract Irritation (H335): Inhalation of dust may cause coughing and irritation of the nose and throat.

Given these potential hazards, the compound must be treated as a "hazardous chemical" as defined by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4] This mandates specific handling and disposal procedures as part of a written Chemical Hygiene Plan (CHP).[5][6]

Part 2: Personnel Safety & Personal Protective Equipment (PPE)

Protecting the researcher is paramount. The selection of PPE is directly dictated by the hazard assessment. The causality is simple: create an impermeable barrier between the chemical and the body.

PPE ItemSpecificationRationale for Use
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Required to prevent airborne dust or accidental splashes from causing serious eye irritation.[7][8]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. As related compounds are known skin irritants, this is essential.[8][9]
Body Protection Standard cotton lab coat.Protects skin and personal clothing from contamination.
Respiratory Generally not required if handled in a certified chemical fume hood.A fume hood provides primary containment. If handling outside a hood, consult your EHS officer for respirator requirements.

Always inspect gloves for tears or holes before use and wash hands thoroughly after handling the material, even when gloves are worn.[8]

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with the EPA's "cradle-to-grave" management system for hazardous waste, which holds the generator legally responsible for the waste from its creation to its final disposal.[1][10]

Step 1: Waste Segregation

Do not mix 2-[(Diphenylmethyl)carbamoyl]benzoic acid waste with any other chemical waste unless explicitly permitted by your institution's EHS department. Mixing can cause unknown chemical reactions and complicates the disposal process. This is a non-halogenated organic solid waste.

Step 2: Container Selection

Choose a waste container that is:

  • Compatible: A high-density polyethylene (HDPE) or glass container is appropriate for solid organic acid derivatives.

  • In Good Condition: The container must be free of cracks or defects.

  • Sealable: It must have a screw-top lid that can be securely fastened to prevent spills and releases.

Step 3: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and contain the following information:

  • The words "HAZARDOUS WASTE" .

  • The full, unabbreviated chemical name: "2-[(Diphenylmethyl)carbamoyl]benzoic acid" .

  • An accurate list of all components if it is a mixture.

  • The specific hazard(s): "Irritant" .

  • The date waste was first added to the container (the "Accumulation Start Date").

  • The name of the Principal Investigator and the laboratory location (building and room number).

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to temporarily store waste in an SAA, which is a location at or near the point of generation.[6]

  • The container must remain closed at all times except when actively adding waste. Leaving a funnel in the container is a common violation.

  • Store the container in a designated, secondary containment bin to prevent the spread of material in case of a leak.

  • The SAA must be under the control of the laboratory personnel generating the waste.

Step 5: Arranging for Disposal

Once the container is full, or if you are discontinuing work with this chemical, you must arrange for its removal by your institution's trained hazardous waste personnel.

  • Complete your institution's hazardous waste pickup request form.

  • Ensure the container is clean on the outside and the label is fully legible.

  • Do not overfill the container. Leave at least 10% headspace to allow for expansion.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-[(Diphenylmethyl)carbamoyl]benzoic acid.

G Disposal Decision Workflow for 2-[(Diphenylmethyl)carbamoyl]benzoic acid cluster_prep Preparation & Assessment cluster_containment Containment & Labeling cluster_storage Storage & Pickup Start Start: Have Waste Material Assess Assess Hazards (Consult SDS / Similar Compounds) Start->Assess Is disposal required? PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE Hazards identified Segregate Segregate Waste (Non-Halogenated Solid) PPE->Segregate Ready to handle Container Select Compatible Container (HDPE or Glass, Sealable) Segregate->Container Label Affix Hazardous Waste Label - Full Chemical Name - 'Irritant' Hazard - Accumulation Date Container->Label Store Store in Satellite Accumulation Area (Closed, in Secondary Containment) Label->Store Request Container Full? Submit Waste Pickup Request to EHS Store->Request Container is ≤90% full End End: Await EHS Pickup Request->End

Caption: A flowchart outlining the key decisions and steps for the safe and compliant disposal of chemical waste in a laboratory setting.

References

  • Navigating RCRA Hazardous Waste Regulations. (2025, January 23). OSHA.com. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). U.S. Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. [Link]

  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8). Triumvirate Environmental. [Link]

  • Regulations and Policies for Hazardous Waste. Environment, Health & Safety - UC Berkeley. [Link]

  • OSHA Fact Sheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. [Link]

  • Chemical Hygiene Plan and Laboratory Safety Manual. (n.d.). University of South Carolina. [Link]

  • Appendix A: OSHA Laboratory Standard. (n.d.). National Academies of Sciences, Engineering, and Medicine. [Link]

  • Safety Data Sheet - Benzoic Acid (Acidimetric Standard). (2015, December 1). National Institute of Standards and Technology. [Link]

  • Hazardous Substance Fact Sheet - Benzoic Acid. (2009, May). New Jersey Department of Health. [Link]

  • Safety Data Sheet - Benzoic acid AGR. (n.d.). Labbox. [Link]

  • Safety Data Sheet - Benzoic acid. (n.d.). Chemos GmbH & Co.KG. [Link]

  • Benzoic acid, 2-hydroxy-, phenylmethyl ester. (n.d.). NIST WebBook. [Link]

  • 2-(Methylcarbamoyl)benzoic acid. (n.d.). PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.